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Feature Pamiparib
Olaparib (as a
reference)

Key Supporting Evidence

BBB Penetration Not a P-gp substrate;
improved penetration

P-gp substrate;

restricted
penetration [1] [2]

Preclinical models show

Pamiparib achieves
therapeutic brain

concentrations [3] [2]

PARP Trapping
Potency

Strong PARP-DNA complex

formation [2]

Information not

specified in
search results

Preclinical data indicates

potent antitumor activity [2]

In Vivo CNS
Efficacy
(Preclinical)

Active in intracranial
xenograft models; synergizes

with TMZ to overcome
resistance [3]

Information not
specified in

search results

Significant tumor inhibition
and prolonged survival in

mice [3]

Clinical CNS
Data

Phase Ib/II trials in
glioblastoma [2]

Long-term data in
ovarian cancer

(non-CNS) [4]

Tolerable safety and
antitumor activity in newly

diagnosed and recurrent
glioblastoma [2]

Proposed Key
Differentiator

Favorable pharmacokinetic
properties for CNS delivery

Information not
specified in

Population PK model in
glioblastoma patients
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Feature Pamiparib
Olaparib (as a
reference)

Key Supporting Evidence

search results supports CNS exposure [1]

Detailed Experimental Data and Protocols

The comparative advantages of Pamiparib are supported by the following key experiments:

Blood-Brain Barrier Penetration Study

Objective: To evaluate the ability of PARP inhibitors to cross the blood-brain barrier and reach

therapeutic concentrations in brain tissue [3] [2].
Methodology:

Animal Model: Mice were used for the experiments.
Drug Administration: Pamiparib was administered orally.

Measurement: The level of PARP inhibition (indicated by reduced PARylation) in brain
tumor tissues was measured to confirm target engagement [3].

Key Result: A low oral dose of Pamiparib (3 mg/kg) was sufficient to inhibit PARP activity in
brain tumor tissues. Pamiparib demonstrated 16-fold greater potency than Olaparib in a

BRCA-mutated breast cancer xenograft model [3].

Intracranial Xenograft Model Study

Objective: To assess the efficacy of Pamiparib, both alone and in combination with

Temozolomide (TMZ), in treating established brain tumors [3].
Methodology:

Model Establishment: The H209 small cell lung cancer (SCLC) line, which is resistant to
TMZ, was implanted into the brains of mice to create an intracranial xenograft model.

Treatment Groups: Mice were treated with a vehicle, Pamiparib alone, TMZ alone, or
the combination of Pamiparib and TMZ.

Endpoint Measurement: Tumor growth inhibition and mouse survival were monitored
and analyzed [3].

Key Result: The combination of Pamiparib and TMZ overcame TMZ resistance, showed
significant tumor inhibition, and prolonged survival in the murine model [3].

Clinical Trial in Glioblastoma Patients
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Objective: To determine the safety, tolerability, and preliminary efficacy of Pamiparib in

combination with radiotherapy and/or Temozolomide in patients with glioblastoma [2].
Methodology:

Study Design: Open-label, multicenter Phase Ib/II clinical trial (NCT03150862).
Patient Groups: The study included arms for treatment-naïve patients (Pamiparib +

Radiotherapy) and patients with recurrent/refractory cancer (Pamiparib + TMZ).
Dosing: The Recommended Phase II Dose (RP2D) was established at 60 mg twice
daily [2].
Endpoint Measurement: Safety, disease control rate (DCR), objective response rate

(ORR), and overall survival (OS) were evaluated [2].
Key Result: The combinations were well-tolerated and showed antitumor activity. In newly

diagnosed patients, a DCR of 67.9% and a median OS of 12.8 months were observed [2].

Mechanism of Action and CNS Advantage

The following diagram illustrates the proposed mechanism for Pamiparib's enhanced CNS efficacy. Its

unique property of not being a P-gp substrate is a key differentiator from some other PARP inhibitors,

facilitating its entry into the brain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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